2-Amino-1-benzyl-9-((2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
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Overview
Description
2-Amino-1-benzyl-9-((2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-benzyl-9-((2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one typically involves multi-step organic reactions. The starting materials often include purine derivatives and benzyl-protected intermediates. Key steps may involve:
Nucleophilic substitution: reactions to introduce the amino group.
Glycosylation: reactions to attach the tetrahydrofuran moiety.
Hydrolysis: and steps to yield the final compound.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography and crystallization.
Quality control: measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-benzyl-9-((2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Amino-1-benzyl-9-((2R,3R,4S,5R)-
Properties
Molecular Formula |
C18H21N5O5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-amino-1-benzyl-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C18H21N5O5/c1-27-14-11(8-24)28-17(13(14)25)23-9-20-12-15(23)21-18(19)22(16(12)26)7-10-5-3-2-4-6-10/h2-6,9,11,13-14,17,24-25H,7-8H2,1H3,(H2,19,21)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
SZUMODOHEOVOOS-LSCFUAHRSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(N(C3=O)CC4=CC=CC=C4)N)CO |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(N(C3=O)CC4=CC=CC=C4)N)CO |
Origin of Product |
United States |
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